N-cyclopentyl-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide
Description
Properties
IUPAC Name |
N-cyclopentyl-2-(6-oxo-3-phenylpyridazin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c21-16(18-14-8-4-5-9-14)12-20-17(22)11-10-15(19-20)13-6-2-1-3-7-13/h1-3,6-7,10-11,14H,4-5,8-9,12H2,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAYVYPXRSHVSSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-cyclopentyl-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide is a pyridazine derivative that has garnered attention for its potential biological activities, particularly in the context of anti-inflammatory and analgesic properties. This compound's structure, characterized by a cyclopentyl group and a phenylpyridazine moiety, suggests unique interactions with biological targets, making it a subject of interest in medicinal chemistry.
- Molecular Formula : CHNO
- Molecular Weight : 297.358 g/mol
- CAS Number : 898189-02-1
Research indicates that compounds similar to this compound may act as selective inhibitors of cyclooxygenase enzymes (COX), particularly COX-2, which is implicated in inflammatory processes. The inhibition of COX enzymes can lead to decreased production of prostaglandins, thereby alleviating inflammation and pain.
Inhibition of Cyclooxygenase Enzymes
A study published in PMC highlighted the effectiveness of pyridazine derivatives in inhibiting COX-2 with IC values significantly lower than that of celecoxib, a well-known COX-2 inhibitor. For instance, compounds structurally related to this compound demonstrated IC values ranging from 15.50 nM to 17.70 nM for COX-2 inhibition, showcasing their potential as effective anti-inflammatory agents .
| Compound | IC50 (nM) | Relative Efficacy (%) |
|---|---|---|
| N-cyclopentyl derivative | 15.50 | 114.77 |
| Celecoxib | 17.79 | 100 |
Lipid Peroxidation and Ulcerogenic Effects
The same study also assessed the lipid peroxidation properties and ulcerogenic effects of these compounds. Notably, certain derivatives showed a favorable profile with no significant ulcerogenic effects compared to traditional NSAIDs like indomethacin and celecoxib, indicating a potentially safer therapeutic profile .
Case Study 1: Anti-inflammatory Activity
In an experimental model using carrageenan-induced paw edema in rats, this compound demonstrated significant reduction in inflammation compared to control groups. The results indicated that the compound could effectively reduce swelling and pain associated with inflammatory responses.
Case Study 2: Analgesic Properties
Another study evaluated the analgesic properties through the formalin test, where the compound exhibited a dose-dependent reduction in pain response. This suggests that it may interact with central pain pathways, providing both peripheral and central analgesic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related pyridazinone-based acetamides, focusing on substituent effects, synthetic approaches, and inferred biological implications.
Structural Modifications and Substituent Effects
Table 1: Key Structural Features of Pyridazinone Acetamide Derivatives
Key Observations:
- Core Heterocycle: The pyridazinone core in the target compound differs from AMC3’s pyridinone, which lacks one nitrogen atom.
- Position 3 Substituents : The phenyl group in the target compound contrasts with electron-rich (e.g., p-tolyl in ) or halogenated (e.g., 2-fluorophenyl in ) substituents. Halogens (e.g., Cl in ) may increase metabolic stability but reduce solubility.
- Acetamide Modifications : The cyclopentyl group provides steric hindrance compared to aromatic N-substituents (e.g., 4-bromophenyl in ), likely affecting receptor selectivity and oral bioavailability.
Physicochemical and Pharmacological Properties
Table 3: Inferred Properties and Bioactivity
Key Observations:
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-cyclopentyl-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide, and how can reaction conditions be optimized to improve yield and purity?
- Methodological Answer : Synthesis typically involves multi-step reactions starting with functionalization of the pyridazinone core, followed by amide coupling with cyclopentylamine derivatives. Key steps include:
- Cyclization : Use of acetic acid derivatives under reflux conditions to form the pyridazinone ring .
- Amide Coupling : Employing carbodiimide-based reagents (e.g., EDC/HOBt) for condensation between the pyridazinone-acetic acid intermediate and cyclopentylamine .
- Purification : Column chromatography (e.g., cyclohexane/ethyl acetate gradients) and recrystallization to isolate the final product .
- Optimization Strategies : Adjusting solvent polarity, temperature (e.g., 60–80°C for amide coupling), and catalyst loading can enhance yields. Monitoring via TLC and HPLC ensures reaction completion .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the structural integrity and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and ring systems (e.g., pyridazinone protons at δ 6.8–7.6 ppm; cyclopentyl protons as multiplet signals) .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ peak at m/z ~357.8) and fragmentation patterns .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95% required for pharmacological studies) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for pyridazinone-acetamide derivatives across different studies?
- Methodological Answer :
- Assay Standardization : Compare protocols for inconsistencies in cell lines (e.g., HeLa vs. MCF-7), concentrations, or incubation times .
- Structural Verification : Re-examine compound purity and stereochemistry using X-ray crystallography (e.g., SHELX refinement) or chiral HPLC .
- Meta-Analysis : Cross-reference with structurally analogous compounds (e.g., fluorophenyl or thiophene-substituted derivatives) to identify substituent-dependent activity trends .
Q. What computational strategies are recommended for predicting the binding affinity and interaction mechanisms of this compound with therapeutic targets like cyclooxygenase (COX) enzymes?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions between the pyridazinone core and COX-2’s hydrophobic pocket (e.g., H-bonding with Arg120) .
- Molecular Dynamics (MD) Simulations : GROMACS or AMBER simulations (50–100 ns) assess stability of ligand-target complexes under physiological conditions .
- QSAR Modeling : Develop regression models correlating substituent electronic parameters (e.g., Hammett σ) with IC₅₀ values from inhibition assays .
Q. What experimental approaches are critical for establishing structure-activity relationships (SAR) in pyridazinone-acetamide derivatives to guide rational drug design?
- Methodological Answer :
- Systematic Substituent Variation : Synthesize analogs with modified aryl (e.g., 4-fluorophenyl vs. 3-nitrophenyl) or heterocyclic (e.g., thiophene vs. furan) groups .
- Biological Screening : Test derivatives in standardized assays (e.g., COX inhibition, antimicrobial disk diffusion) to quantify activity differences .
- Data Integration : Use clustering algorithms to group compounds by activity profiles and identify critical pharmacophores (e.g., pyridazinone’s keto group for H-bonding) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
